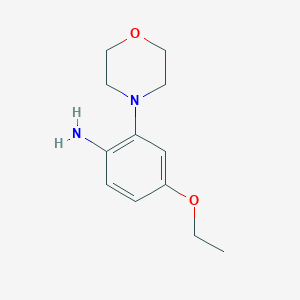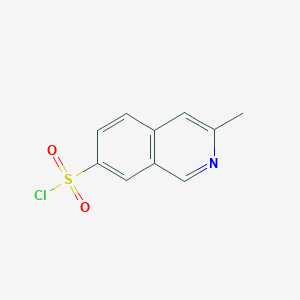![molecular formula C10H12BrF3Si B12091662 Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- CAS No. 632324-50-6](/img/structure/B12091662.png)
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- is an organosilicon compound with the molecular formula C10H12BrF3Si. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- typically involves the reaction of 2-bromo-4-(trifluoromethyl)phenyl magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are the substituted phenyl derivatives.
Coupling Reactions: The major products are biaryl compounds.
Oxidation and Reduction: The major products are the oxidized or reduced forms of the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs due to its unique chemical properties.
Materials Science: It is used in the synthesis of advanced materials with specific properties such as hydrophobicity and thermal stability
Wirkmechanismus
The mechanism of action of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- involves the interaction of its functional groups with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(trifluoromethyl)phenol: A similar compound with a hydroxyl group instead of a trimethylsilyl group.
Uniqueness
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with a trimethylsilyl group. This combination of functional groups provides unique reactivity and stability, making it valuable in various chemical applications .
Eigenschaften
CAS-Nummer |
632324-50-6 |
|---|---|
Molekularformel |
C10H12BrF3Si |
Molekulargewicht |
297.19 g/mol |
IUPAC-Name |
[2-bromo-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12BrF3Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3 |
InChI-Schlüssel |
YCFYZGJLTRLUJL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12091579.png)
![Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12091581.png)

![5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)



![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)



